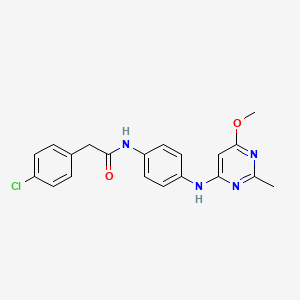

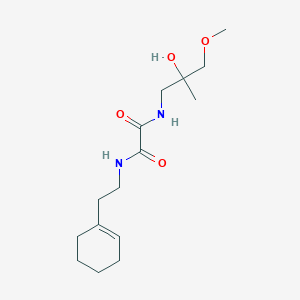

![molecular formula C15H8Cl2N2O3S B2894599 2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892857-83-9](/img/structure/B2894599.png)

2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide” is a type of organic compound . It is related to the class of compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot three-component reaction for the synthesis of [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines has been developed . The synthesis was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition .Chemical Reactions Analysis

The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop an FLT-based binding assay with exceptionally robust readout . This suggests that the compound could be involved in fluorescence-based chemical reactions.Applications De Recherche Scientifique

Medicinal Chemistry Applications

Benzoxazole and benzothiazole derivatives have been extensively explored in medicinal chemistry due to their "privileged scaffold" status, which enables them to mimic metabolically stable phenol or catechol moieties. These compounds have been applied in developing pharmacological probes for a wide range of therapeutic applications, from analgesic and anti-inflammatory agents to antipsychotic, neuroprotective, and anticonvulsant compounds. High-affinity ligands for dopaminergic, serotoninergic, and sigma receptors have also been developed using these scaffolds (Poupaert et al., 2005).

Antimicrobial Applications

Novel benzimidazole, benzoxazole, and benzothiazole derivatives have shown broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. These compounds have been synthesized and evaluated for their potential as antimicrobial agents, with some exhibiting activity comparable to standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014).

Material Science and Photophysical Applications

In the realm of material science, benzoxazole and benzothiazole derivatives have been synthesized to study their photophysical properties. These compounds exhibit excited state intra-molecular proton transfer pathways, leading to unique absorption-emission properties, which are crucial for developing fluorescent materials and sensors. Their thermal stability up to 200°C makes them suitable for various material science applications (Padalkar et al., 2011).

Synthetic Chemistry Applications

The synthesis and reactivity of benzothiazole derivatives have been extensively studied, leading to the development of novel synthetic methodologies and compounds. These studies have paved the way for the creation of a wide array of heterocyclic compounds, which are integral to pharmaceutical research and development. For example, benzothiazole derivatives have been utilized as key intermediates in the synthesis of various biologically active molecules (Farag et al., 1997).

Propriétés

IUPAC Name |

2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3S/c16-7-1-2-9(17)8(3-7)14(20)19-15-18-10-4-11-12(22-6-21-11)5-13(10)23-15/h1-5H,6H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJKWHSMBGQGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

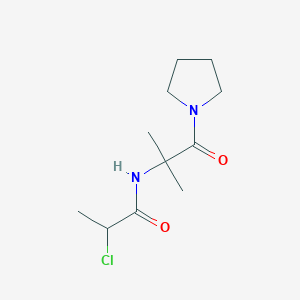

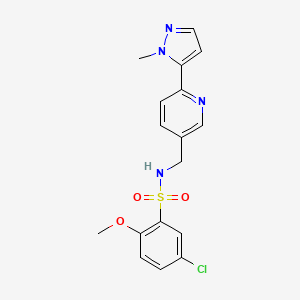

![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

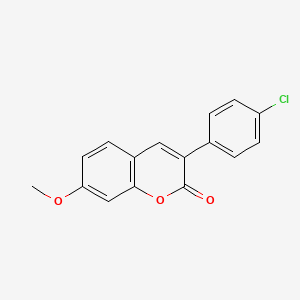

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

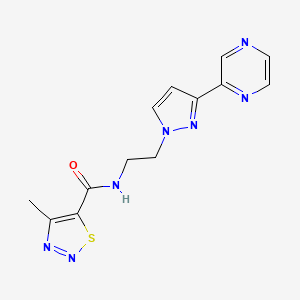

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2894536.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894537.png)